molecular formula C25H41NO B12312224 (E)-N-benzyloctadec-9-enamide

(E)-N-benzyloctadec-9-enamide

Cat. No.: B12312224
M. Wt: 371.6 g/mol
InChI Key: QHXGFOCPQQADIF-MDZDMXLPSA-N
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Description

(E)-N-benzyloctadec-9-enamide is an organic compound characterized by the presence of a benzyl group attached to an octadec-9-enamide chain. This compound is notable for its unique structure, which combines a long hydrocarbon chain with a benzyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-benzyloctadec-9-enamide typically involves the reaction of octadec-9-enoic acid with benzylamine. The reaction is usually carried out under reflux conditions in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-benzyloctadec-9-enamide can undergo various chemical reactions, including:

    Oxidation: The double bond in the octadec-9-enamide chain can be oxidized to form epoxides or diols.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing the amide group.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) for substitution reactions.

Major Products Formed

    Oxidation: Epoxides and diols.

    Reduction: Amines.

    Substitution: Various benzyl derivatives.

Scientific Research Applications

(E)-N-benzyloctadec-9-enamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-benzyloctadec-9-enamide involves its interaction with specific molecular targets and pathways. The benzyl group can interact with hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-benzylstearamide: Similar structure but lacks the double bond in the hydrocarbon chain.

    N-benzylpalmitamide: Similar structure with a shorter hydrocarbon chain.

    N-benzylmyristamide: Similar structure with an even shorter hydrocarbon chain.

Uniqueness

(E)-N-benzyloctadec-9-enamide is unique due to the presence of the double bond in the octadec-9-enamide chain, which imparts distinct chemical reactivity and biological activity compared to its saturated counterparts.

Properties

Molecular Formula

C25H41NO

Molecular Weight

371.6 g/mol

IUPAC Name

(E)-N-benzyloctadec-9-enamide

InChI

InChI=1S/C25H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)26-23-24-20-17-16-18-21-24/h9-10,16-18,20-21H,2-8,11-15,19,22-23H2,1H3,(H,26,27)/b10-9+

InChI Key

QHXGFOCPQQADIF-MDZDMXLPSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)NCC1=CC=CC=C1

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC=CC=C1

Origin of Product

United States

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